molecular formula C18H17ClN2O3 B2812275 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1428364-27-5

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No. B2812275
CAS RN: 1428364-27-5
M. Wt: 344.8
InChI Key: WOBIXIDHNSLUOA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as TCS2312, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. TCS2312 is a urea derivative and is classified as an inhibitor of the protein kinase CK2, which is involved in various cellular processes.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis of novel derivatives with potential antimicrobial applications. These derivatives include various phenyl and toluidine modifications, showcasing the compound's versatility in creating new molecules with potential biological significance (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Corrosion Inhibition

  • Research has indicated its effectiveness in corrosion inhibition, particularly in mild steel in hydrochloric acid solutions. The compound acts as a mixed-type inhibitor and has been studied for its thermodynamic properties, highlighting its practical applications in industrial chemistry (Bahrami & Hosseini, 2012).

Molecular Docking and Quantum Chemical Studies

  • Molecular docking and quantum chemical calculations have been performed on similar molecules. These studies focus on the structural, electronic, and optical properties, contributing to understanding the compound's potential in material science and electronics (Viji et al., 2020).

Synthesis of Pyrimidinones

  • The compound has been used in the synthesis of a series of pyrimidinones, indicating its role in creating pharmacologically interesting molecules. This type of synthesis underscores the compound's utility in drug development and medicinal chemistry (Bonacorso et al., 2003).

Self-assembly of Molecular Devices

  • It has been part of studies on the self-assembly of molecular devices, particularly in the formation of binary complexes and cyclodextrin interactions. This research highlights its potential in the development of advanced materials and nanotechnology (Lock et al., 2004).

Nonlinear Optical Properties

  • There's significant research interest in the nonlinear optical properties of molecules containing this compound. The studies focus on electronic properties and potential applications in optoelectronics, demonstrating its relevance in modern technology and electronics (Shkir et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-23-16-9-2-3-10-17(16)24-12-5-4-11-20-18(22)21-15-8-6-7-14(19)13-15/h2-3,6-10,13H,11-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBIXIDHNSLUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

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